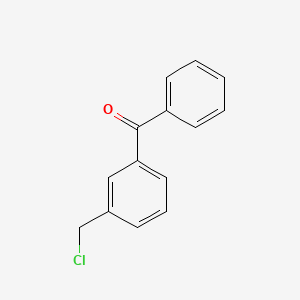

3-(Chloromethyl)benzophenone

Description

Structure

3D Structure

Properties

CAS No. |

79128-88-4 |

|---|---|

Molecular Formula |

C14H11ClO |

Molecular Weight |

230.69 g/mol |

IUPAC Name |

[3-(chloromethyl)phenyl]-phenylmethanone |

InChI |

InChI=1S/C14H11ClO/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h1-9H,10H2 |

InChI Key |

RKKKOHVIEUYSGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CCl |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization of 3 Chloromethyl Benzophenone

Classical Synthetic Approaches and Underlying Mechanistic Principles

Traditional methods for synthesizing 3-(chloromethyl)benzophenone primarily rely on well-established reactions such as Friedel-Crafts acylation and direct chloromethylation. These methods, while effective, often necessitate specific catalysts and controlled conditions to achieve the desired product.

Friedel-Crafts Acylation Strategies for Benzophenone (B1666685) Derivatives

One common pathway to this compound involves the Friedel-Crafts acylation of a suitable aromatic substrate. This electrophilic aromatic substitution reaction typically utilizes a benzoyl chloride derivative and a Lewis acid catalyst. A key approach is the acylation of benzene (B151609) with 3-(chloromethyl)benzoyl chloride. This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and must be conducted under anhydrous conditions to prevent catalyst deactivation. The reaction proceeds through the formation of an acylium ion, which then attacks the benzene ring to form the desired benzophenone derivative. Careful temperature control is crucial to minimize the formation of side products.

Alternatively, a two-step process can be employed where 3-ethyl-4-nitrobenzoic acid is first converted to its acid chloride using thionyl chloride. This is followed by a Friedel-Crafts acylation with benzene in the presence of aluminum chloride to yield (3-ethyl-4-nitrophenyl)-phenyl-methanone. google.com This multi-step synthesis can even be performed as a one-pot process, demonstrating high yields. google.com

The choice of solvent is also a critical parameter in Friedel-Crafts acylations. While various solvents can be used, some studies have shown that using benzoyl chloride itself as the solvent can accelerate the reaction rate with certain catalysts like gallium chloride and ferric chloride. researchgate.net

Direct Chloromethylation Protocols and Catalyst Systems

Direct chloromethylation of benzophenone presents another classical route to this compound. This method involves the introduction of a chloromethyl group onto the benzophenone aromatic ring. The reaction is typically carried out using a mixture of paraformaldehyde and hydrochloric acid, or chloromethyl methyl ether, in the presence of a Lewis acid catalyst. evitachem.com Common catalysts for this process include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and ferric chloride (FeCl₃).

The mechanism involves the in-situ generation of a highly reactive chloromethyl carbocation, which then acts as the electrophile in the subsequent aromatic substitution reaction. The reaction conditions, including temperature and solvent, must be carefully controlled to ensure the desired regioselectivity and to prevent the formation of polymeric byproducts. A patent describes a method for the chloromethylation of benzophenone using paraformaldehyde and aluminum chloride in chloroform (B151607), highlighting the importance of inert solvents to avoid side reactions. google.com

Advanced and Green Synthetic Approaches for this compound

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly methods for chemical synthesis. This has led to the exploration of advanced techniques such as microwave-assisted synthesis and one-pot procedures for the preparation of this compound and its derivatives.

Microwave-Assisted Synthesis Enhancements and Efficiency Studies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technique has been successfully applied to the synthesis of various benzophenone derivatives. For instance, the reaction between 3-(chloromethyl)benzoyl chloride and salicylic (B10762653) acid, catalyzed by pyridine (B92270) in acetone, can be completed in just 5 minutes under 600 W microwave irradiation, demonstrating a significant reduction in reaction time compared to conventional heating methods. nih.gov

Microwave irradiation has also been shown to be effective in the synthesis of benzophenone ethylene (B1197577) ketals, where it significantly reduces reaction times and improves conversion rates compared to traditional refluxing methods. umich.eduresearchgate.net Studies have demonstrated that under microwave irradiation with simultaneous removal of water, 100% conversion and high yields of ketals can be achieved in a short period. researchgate.net This highlights the potential of microwave technology to enhance the efficiency of reactions involving benzophenone derivatives.

One-Step Synthetic Innovations and Process Intensification

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of process intensification, reduced waste generation, and improved efficiency. Several one-step methods for the synthesis of chloromethylated aromatic compounds have been reported.

A patented one-step chloromethylation method for benzoic acid derivatives, which can be adapted for benzophenone, utilizes paraformaldehyde and a Lewis acid catalyst in a halogenated hydrocarbon solvent. This process operates under moderate temperature and pressure, offering a more streamlined approach compared to multi-step syntheses. Another patent describes a one-pot synthesis of 3-chloromethyl benzoic acid from benzoyl chloride and paraformaldehyde using a Lewis acid catalyst. google.com

Furthermore, a one-pot, three-component synthesis of ethyl 2-(benzofuran-2-yl)-4-phenylquinoline-3-carboxylates from ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate (derived from a 2-aminobenzophenone (B122507) derivative) has been developed, showcasing the versatility of one-pot strategies in generating complex molecules from chloromethylated intermediates. researchgate.net

Influence of Catalyst Selection and Reaction Conditions on Regio- and Chemoselectivity

The regioselectivity and chemoselectivity of the synthesis of this compound are highly dependent on the choice of catalyst and the reaction conditions employed.

In Friedel-Crafts acylation, the nature of the Lewis acid catalyst can significantly influence the reaction outcome. While strong Lewis acids like AlCl₃ are commonly used, milder catalysts such as FeCl₃ or ZnCl₂ can also be effective, particularly at higher temperatures. researchgate.net The use of a graphite-supported FeCl₃ catalyst has been shown to be effective for the acylation of substituted benzenes, offering a more environmentally friendly alternative to traditional Lewis acids. google.com The regioselectivity of the acylation is also influenced by the substituents present on the aromatic ring, with electron-donating groups generally directing the incoming acyl group to the ortho and para positions.

In direct chloromethylation, the choice of catalyst and solvent is crucial for controlling the position of the incoming chloromethyl group. The use of specific Lewis acids can favor the formation of the meta-substituted product. For instance, a patent for the chloromethylation of cyanobenzene, a related benzoic acid derivative, highlights the use of aluminum chloride in chloroform to achieve the desired 3-chloromethyl derivative. google.com

Chemoselectivity is also a key consideration, especially when dealing with substrates containing multiple reactive sites. For example, a recently developed method for the direct conversion of carbonyls to (n+1)-halomethyl-alkanes demonstrates high chemoselectivity, leaving other functional groups such as propargyl and azido (B1232118) groups intact. acs.org This highlights the potential for developing highly selective synthetic methods through careful catalyst and reagent selection.

Interactive Data Table: Comparison of Synthetic Methods for Benzophenone Derivatives

| Synthetic Method | Key Reagents | Catalyst | Typical Conditions | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Benzene, 3-(chloromethyl)benzoyl chloride | AlCl₃ | Anhydrous, controlled temperature | Well-established, good yields | Requires stoichiometric catalyst, sensitive to moisture |

| Direct Chloromethylation | Benzophenone, paraformaldehyde, HCl | ZnCl₂, AlCl₃, or FeCl₃ | Inert solvent, controlled temperature | Direct introduction of functional group | Potential for polysubstitution and side reactions |

| Microwave-Assisted Synthesis | 3-(chloromethyl)benzoyl chloride, salicylic acid | Pyridine | Acetone, 600 W microwave, 5 min | Drastically reduced reaction times, high efficiency | Requires specialized equipment |

| One-Pot Synthesis | Benzoyl chloride, paraformaldehyde | Lewis Acid | Halogenated hydrocarbon solvent, moderate T/P | Process intensification, reduced waste | May require careful optimization of conditions |

| Graphite-Catalyzed Acylation | Substituted benzene, acylating agent | Graphite, FeCl₃ | Mild conditions | Environmentally friendlier, low catalyst loading | May have limited substrate scope |

Methodologies for Isolation and Purification in Research Scale Synthesis

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity, which is essential for its subsequent use in research and development. Common methodologies employed at the research scale include extraction, chromatography, and recrystallization.

Following the completion of the synthesis, the reaction mixture is typically quenched with cold water. google.com The organic layer, containing the desired product along with unreacted starting materials and byproducts, is then separated. An extraction process, often using a solvent like dichloromethane (B109758) or chloroform, is employed to recover the product from the aqueous layer. google.com The combined organic layers are subsequently washed with water to remove any remaining water-soluble impurities. google.com

For further purification, column chromatography is a widely used technique. rsc.org Silica gel is the most common stationary phase for the purification of this compound. rsc.org A gradient elution system, for instance, using a mixture of ethyl acetate (B1210297) and hexanes, can effectively separate the target compound from other components of the reaction mixture. orgsyn.org High-performance liquid chromatography (HPLC) can also be utilized to analyze the purity of the final product. google.com

Recrystallization is another effective method for purifying solid organic compounds like this compound. This technique involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. scribd.com The choice of solvent is crucial for successful recrystallization. For benzophenone derivatives, solvents such as ethanol (B145695) or petroleum ether have been used. orgsyn.orggoogle.com The purity of the recrystallized product is often assessed by its melting point. google.com

A study on the chloromethylation of benzophenone reported a purification process involving rectification and subsequent oxidation of the product to 3-benzoyl benzoic acid, which was then identified by its melting point and IR spectrum. google.com This multi-step purification and characterization process ensures the identity and purity of the synthesized compound.

Below is an interactive data table summarizing common purification techniques for this compound and related compounds based on research findings.

| Purification Method | Details | Compound Class | Reference |

| Extraction | Use of chloroform or dichloromethane followed by water washing. | Benzophenone derivatives | google.com |

| Column Chromatography | Silica gel with gradient elution (e.g., ethyl acetate/hexanes). | Benzophenone derivatives | rsc.orgorgsyn.org |

| Recrystallization | Use of solvents like ethanol or petroleum ether. | Benzophenone derivatives | orgsyn.orggoogle.com |

| Chemical Derivatization | Oxidation to the corresponding carboxylic acid for identification. | Benzophenone derivatives | google.com |

Chemical Reactivity and Mechanistic Studies of 3 Chloromethyl Benzophenone

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chloromethyl group of 3-(Chloromethyl)benzophenone readily reacts with a broad range of nucleophiles, facilitating the synthesis of a diverse library of benzophenone (B1666685) derivatives. The chlorine atom is efficiently displaced by nitrogen, oxygen, and sulfur-based nucleophiles, among others.

Amines : Primary and secondary amines, such as pyrrolidine (B122466), react effectively to form the corresponding substituted aminomethyl derivatives. This reaction is fundamental for building more complex molecules that may have pharmaceutical applications.

Alcohols : Alkoxides and phenoxides can displace the chloride to form ethers, incorporating the benzophenone moiety into different molecular frameworks.

Thiols : Thiolates are excellent nucleophiles and react cleanly to produce thioethers. The formation of carbon-sulfur bonds is a key transformation in organic synthesis. beilstein-journals.org

The scope of the reaction is quite broad, allowing for the attachment of various functional groups. However, limitations can arise from steric hindrance in highly substituted nucleophiles, which can slow down the SN2 reaction rate. Additionally, strongly basic conditions with certain nucleophiles might lead to competing elimination reactions, although this is less common for primary halides like the chloromethyl group.

| Nucleophile Type | Example Nucleophile | Product Type | Significance |

|---|---|---|---|

| Amine | Pyrrolidine | 3-(Pyrrolidinomethyl)benzophenone | Introduces a nitrogen-containing heterocycle. |

| Alcohol/Alkoxide | Sodium methoxide | 3-(Methoxymethyl)benzophenone | Forms an ether linkage. |

| Thiol/Thiolate | Sodium thiophenoxide | 3-((Phenylthio)methyl)benzophenone | Forms a thioether linkage. |

| Cyanide | Sodium cyanide | 3-(Cyanomethyl)benzophenone | Carbon chain extension. |

The nucleophilic substitution reactions involving the chloromethyl group of this compound proceed via a bimolecular (SN2) mechanism. This is characteristic of primary alkyl halides reacting with good nucleophiles. Kinetic studies performed in polar aprotic solvents have determined activation energies for these reactions to be in the range of approximately 50–60 kJ/mol.

The reaction rate is dependent on the concentration of both the substrate, this compound, and the incoming nucleophile. Theoretical studies using Density Functional Theory (DFT) indicate that the transition state can be stabilized by π-stacking interactions between the aromatic rings of the benzophenone structure and certain nucleophiles. The thermodynamics of the reaction are generally favorable, driven by the formation of a more stable bond between carbon and the nucleophile (e.g., C-N, C-O, C-S) and the departure of the chloride leaving group. The effect of substituents on the aromatic rings of the benzophenone moiety on the reaction rate can be predicted using Hammett substituent constants (σ).

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of this compound is dominated by the benzophenone chromophore, which is one of the most extensively studied aromatic ketones in photochemistry. Benzophenone and its derivatives are well-known for their ability to absorb UV light efficiently, which promotes them to an excited singlet state (S₁).

This initial singlet state rapidly and efficiently undergoes intersystem crossing (ISC) to the lower-energy triplet state (T₁). The T₁ state of benzophenone has n,π* character and is known to be highly reactive. Due to its diradical nature, the triplet state can participate in a variety of photochemical reactions, most notably hydrogen atom abstraction from suitable donor molecules. This reactivity is the basis for its widespread use as a photoinitiator in polymerization reactions.

For this compound specifically, the excited triplet state would be expected to exhibit similar reactivity. It could abstract hydrogen atoms from solvents or other molecules in the system, leading to the formation of a ketyl radical. While specific studies on the excited state dynamics of this compound are not widely reported, research on closely related compounds like 3-(hydroxymethyl)benzophenone provides insight. researchgate.net Computational studies on this analog suggest that upon photoexcitation, complex pathways involving excited-state proton transfer and intersystem crossing can lead to the formation of biradical intermediates. researchgate.net The presence of the chloromethyl group is unlikely to fundamentally alter the primary photophysical processes of the benzophenone core (UV absorption, intersystem crossing) but could potentially influence subsequent radical reactions.

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Pyrrolidine |

| 3-(Pyrrolidinomethyl)benzophenone |

| Sodium methoxide |

| 3-(Methoxymethyl)benzophenone |

| Sodium thiophenoxide |

| 3-((Phenylthio)methyl)benzophenone |

| Sodium cyanide |

| 3-(Cyanomethyl)benzophenone |

| Potassium permanganate |

| 3-Benzoylbenzoic acid |

| Sodium borohydride |

| [3-(Chloromethyl)phenyl]phenylmethanol |

| Benzophenone |

| 3-(Hydroxymethyl)benzophenone |

Photoexcitation Processes and Triplet State Characterization

The photochemistry of this compound, like its parent compound benzophenone, is dominated by the chemistry of its triplet excited state. The process begins with the absorption of ultraviolet (UV) light, typically promoting an electron from a non-bonding n-orbital on the carbonyl oxygen to an antibonding π* orbital (an n,π* transition), forming the first excited singlet state (S₁). edinst.combgsu.edu

Due to strong spin-orbit coupling, benzophenone derivatives undergo highly efficient and rapid intersystem crossing (ISC) from the S₁ state to the lower-energy first triplet state (T₁). edinst.com The quantum yield for this process in benzophenone is near unity, meaning almost every absorbed photon results in the formation of a triplet state molecule. edinst.com This triplet state is significantly longer-lived than the singlet state, allowing it to participate in bimolecular reactions. edinst.com

The T₁ state of benzophenones has a biradical character, with unpaired electron spin density localized on both the carbonyl oxygen and the aromatic rings. bgsu.edu The nature of the lowest triplet state (whether it is n,π* or π,π) can be influenced by substituents and the solvent environment. acs.org For benzophenone itself in nonpolar solvents, the T₁(n,π) state is the lowest in energy and is responsible for its characteristic hydrogen abstraction reactivity. acs.org The presence of the chloromethyl group at the meta-position is not expected to fundamentally alter this efficient ISC process, and the resulting T₁ state retains the electrophilic character on the carbonyl oxygen, which is crucial for its subsequent reactions.

Table 1: Key Photophysical Processes in Benzophenone Derivatives

| Process | Description | Initial State | Final State | Typical Timescale |

| UV Absorption | Excitation of the molecule by a photon. | S₀ (Ground State) | S₁ (Excited Singlet) | Femtoseconds (fs) |

| Intersystem Crossing (ISC) | Spin-forbidden transition between states of different multiplicity. | S₁ (Excited Singlet) | T₁ (Excited Triplet) | Picoseconds (ps) bgsu.edu |

| Phosphorescence | Radiative decay from the triplet state back to the ground state. | T₁ (Excited Triplet) | S₀ (Ground State) | Milliseconds (ms) to seconds (s) |

| Non-Radiative Decay | Deactivation of the excited state without light emission. | T₁ (Excited Triplet) | S₀ (Ground State) | Varies |

This interactive table summarizes the primary photophysical steps following UV excitation of a typical benzophenone chromophore.

Hydrogen Abstraction Mechanisms and Radical Intermediate Generation

A hallmark reaction of the benzophenone triplet state is its ability to abstract a hydrogen atom from a suitable donor molecule (often denoted as R-H). bgsu.edunih.gov This process is fundamental to its role as a photoinitiator and photosensitizer. The reaction proceeds via the electrophilic oxygen atom of the n,π* triplet state, which abstracts a hydrogen atom to produce two radical species: a benzophenone ketyl radical and a substrate-derived radical (R•). bgsu.edunih.gov

Reaction Scheme: (C₆H₅)₂C=O (T₁) + R-H → (C₆H₅)₂Ċ-OH (Ketyl Radical) + R•

The efficiency of hydrogen abstraction depends on the nature of the C-H bond in the donor molecule. Alcohols (like isopropanol), ethers, and tertiary amines are common and effective hydrogen donors. bgsu.eduepa.gov In the case of tertiary amines, the mechanism can proceed through an initial electron transfer to form an exciplex, followed by proton transfer to yield the ketyl radical and an α-aminoalkyl radical. epa.gov

The resulting ketyl radical is a key intermediate that can undergo further reactions, such as dimerization to form benzopinacol (B1666686) or coupling with other radicals in the system. bgsu.edu The substrate-derived radical (R•) is often the species responsible for initiating subsequent chemical processes, such as polymerization. nih.gov Laser flash photolysis studies on various benzophenone derivatives have been instrumental in characterizing the reactivity of their triplet states and the kinetics of hydrogen abstraction from different substrates. nih.gov

Intramolecular and Intermolecular Photochemical Reactions (e.g., "Meta-Effect" Photochemistry)

While intermolecular hydrogen abstraction is a dominant pathway, the substitution pattern on the benzophenone core can enable other reactions. Of particular relevance to this compound is the phenomenon known as the "meta-effect". nih.govmdpi.com Research has shown that aromatic carbonyls with substituents at the meta position can undergo unique photochemical reactions, particularly in acidic aqueous solutions. nih.gov

The "meta-effect" describes how electron-donating groups on an aromatic ring can induce photolability selectively at the meta position. mdpi.com For certain meta-substituted benzophenone derivatives, this can lead to photoredox reactions. nih.gov The presence of substituents at the meta position can influence these photochemical pathways by stabilizing the critical reactive biradical intermediates that are formed. nih.gov While the chloromethyl group is generally considered electron-withdrawing, its placement at the meta position situates this compound within the class of compounds where such effects are studied.

The primary intermolecular reaction for this compound remains photoreduction via hydrogen abstraction, as described previously. This process leads to the formation of 3-(chloromethyl)phenylmethanol upon reaction in a hydrogen-donating solvent, provided the ketyl radicals are reduced rather than dimerizing. The chloromethyl group itself is a reactive site for nucleophilic substitution, but its direct involvement in the primary photochemical event (light absorption and triplet state formation) is secondary to the carbonyl chromophore.

Role as a Photosensitizer and Photoinitiator in Polymerization Research

This compound functions as a Type II photoinitiator, a class of compounds that generates initiating free radicals through a bimolecular reaction. nih.gov In this role, the excited triplet state of the benzophenone derivative does not fragment directly but instead interacts with a co-initiator or synergist, which is typically a hydrogen donor like a tertiary amine. nih.govnih.gov

The process for initiating free radical polymerization is as follows:

Photoexcitation: this compound absorbs UV light and forms its reactive triplet state (T₁).

Hydrogen Abstraction: The T₁ state abstracts a hydrogen atom from the co-initiator (e.g., triethylamine).

Radical Generation: This step produces a ketyl radical and an amine-derived alkyl radical.

Initiation: The highly reactive alkyl radical generated from the co-initiator proceeds to attack a monomer molecule, initiating the polymerization chain reaction. nih.gov

This mechanism is widely used in UV curing for coatings, inks, and adhesives, as well as in 3D printing applications. researchgate.netrsc.org The benzophenone moiety acts as the light-absorbing component (photosensitizer), and its interaction with the co-initiator leads to the production of the radicals that start the polymerization. The chloromethyl group on the molecule provides a reactive handle that allows it to be covalently bonded into a polymer backbone, creating a macromolecular photoinitiator. This strategy is employed to reduce the migration of the photoinitiator from the cured polymer, which is a significant advantage in applications such as food packaging and biomedical devices. researchgate.net

Table 2: Components of a Type II Photoinitiation System

| Component | Example Compound | Role in Polymerization |

| Photoinitiator | This compound | Absorbs UV light to form an excited triplet state. |

| Co-initiator (Synergist) | Triethylamine, Ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) | Donates a hydrogen atom to the excited photoinitiator. |

| Monomer/Oligomer | Trimethylolpropane triacrylate (TMPTA) | The polymerizable species that forms the final polymer network. |

This interactive table outlines the essential components and their functions in a typical photopolymerization process initiated by a benzophenone derivative.

Derivatization Strategies and Analogue Synthesis Employing 3 Chloromethyl Benzophenone

Synthesis of Ether, Ester, and Thioether Derivatives

The benzylic chloride in 3-(chloromethyl)benzophenone is readily displaced by oxygen and sulfur nucleophiles, providing facile routes to ether, ester, and thioether derivatives. These reactions typically proceed under standard nucleophilic substitution conditions.

Ethers: Reaction with various alcohols and phenols in the presence of a base affords the corresponding ether derivatives. This strategy is used to tether the benzophenone (B1666685) photophore to diverse molecular scaffolds.

Esters: Esterification can be achieved by reacting this compound with carboxylic acids. For instance, the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has been reported, produced by reacting salicylic (B10762653) acid with 3-(chloromethyl)benzoyl chloride. nih.gov Although this example utilizes the corresponding benzoyl chloride, it highlights the general strategy of forming an ester linkage.

Thioethers: Similarly, thioether derivatives are synthesized by the reaction of this compound with thiols. Thiolate anions, being soft and highly effective nucleophiles, readily displace the chloride to form a stable carbon-sulfur bond. thieme-connect.de This method allows for the creation of aryl alkyl thioethers under mild conditions. nih.gov

Formation of Nitrogen-Containing Derivatives (e.g., Amine, Amide, and Imine Compounds)

The electrophilic nature of the chloromethyl group makes it an excellent substrate for reactions with various nitrogen nucleophiles, leading to a diverse range of nitrogen-containing benzophenone derivatives.

Amines: Primary and secondary amines react with this compound, typically in the presence of a base to neutralize the HCl byproduct, to yield the corresponding secondary and tertiary amines. This straightforward alkylation is a common method for incorporating the benzophenone group onto amine-containing molecules.

Amides: Amide derivatives can be synthesized through a two-step process involving initial conversion of this compound to an amine or carboxylic acid derivative, followed by a coupling reaction. For instance, displacement of the chloride with an amine, followed by acylation, would yield an N-substituted amide. Alternatively, transformation of the chloromethyl group to a carboxylic acid moiety would allow for standard amide bond formation with an amine. sphinxsai.comajchem-a.com

Imines: While direct conversion to an imine from the chloromethyl group is not typical, this compound can serve as a precursor. For example, oxidation of the chloromethyl group to an aldehyde would provide a substrate for condensation with a primary amine to form an imine (Schiff base). Benzophenone imine itself is a valuable reagent, often used as an ammonia (B1221849) equivalent in cross-coupling reactions. wikipedia.orgcore.ac.ukijcrt.org

Construction of Heterocyclic Architectures via Cyclization Reactions

The dual reactivity of this compound allows it to be a key component in the synthesis of various heterocyclic systems. The chloromethyl group can act as an electrophilic tether in intramolecular cyclization reactions, leading to the formation of fused or appended ring systems.

For example, a common strategy involves an initial nucleophilic substitution at the chloromethyl position, followed by a subsequent intramolecular reaction involving the benzophenone carbonyl or one of its phenyl rings. Photochemical cyclizations are also a powerful tool for constructing heterocycles. chim.it While specific examples starting directly from this compound are not extensively detailed in the provided search results, the general principles of heterocyclic synthesis suggest its utility. For instance, reaction with a dinucleophile could lead to macrocycles or other complex ring systems. The synthesis of various heterocyclic compounds like β-lactams, oxazoles, and imidazoles often involves reactive intermediates that can be conceptually derived from functionalized benzophenones. wisdomlib.org

Design and Synthesis of Multi-functionalized Benzophenone Scaffolds

The benzophenone scaffold is a prominent feature in medicinal chemistry and materials science. nih.gov The ability to introduce functionality via the chloromethyl group makes this compound a strategic starting material for creating complex, multi-functional molecules.

This approach allows for the combination of the benzophenone's photochemical properties with other functional motifs. For example, it can be used to synthesize hybrids of benzophenone with other biologically active molecules. researchgate.net The synthesis of novel benzophenone derivatives for various applications, such as anti-inflammatory agents or antitumor compounds, often relies on building upon a pre-functionalized benzophenone core. mdpi.comnih.gov The chloromethyl group provides a convenient attachment point for adding other pharmacophores or functional groups through simple substitution reactions, enabling the construction of elaborate molecular designs. researchgate.net

Advanced Applications of 3 Chloromethyl Benzophenone As a Key Synthetic Intermediate

Precursor in Medicinal Chemistry Building Block Synthesis

The benzophenone (B1666685) scaffold is a well-established pharmacophore found in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. rsc.orgnih.govbohrium.com The introduction of a chloromethyl group onto the benzophenone core creates a reactive handle, transforming it into a valuable intermediate for constructing more complex and potent pharmaceutical agents.

The primary utility of 3-(chloromethyl)benzophenone in medicinal chemistry lies in its role as a versatile reactive intermediate. The chloromethyl group acts as a potent electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity allows for the strategic introduction of the benzoylphenylmethyl moiety into a wide array of molecular scaffolds, facilitating the rational design of complex molecules with tailored biological functions.

Chemists can displace the chlorine atom with various nucleophiles, such as amines, alcohols, and thiols, to create a diverse library of benzophenone derivatives. This adaptability is crucial in structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are necessary to optimize its therapeutic properties. For instance, the synthesis of novel salicylic (B10762653) acid derivatives, such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been explored for potential anti-inflammatory and analgesic applications. nih.gov This highlights the strategic use of the chloromethyl group to link the benzophenone core to other pharmacologically active molecules. The ability to easily form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds makes this compound a cornerstone in the assembly of intricate molecular architectures designed to interact with specific biological targets.

Table 1: Selected Reactions for Complex Molecular Framework Synthesis

| Reactant/Reagent | Product Type | Significance in Medicinal Chemistry |

| Amines | Benzophenone-containing amines | Core structure for various bioactive compounds. |

| Alcohols/Phenols | Benzophenone-containing ethers | Linker for creating more complex drug conjugates. |

| Thiols | Benzophenone-containing thioethers | Introduction of sulfur-containing functionalities. |

| Salicylic Acid | Benzoyl salicylate (B1505791) derivatives | Development of novel anti-inflammatory agents. nih.gov |

This table is interactive. Click on the headers to sort the data.

Beyond its role in drug development, this compound is instrumental in the creation of chemical probes and ligands for biological research. nih.govescholarship.org The benzophenone moiety is a well-known photosensitizer, capable of forming a covalent bond with adjacent C-H bonds upon UV irradiation. medicaljournals.seacs.org This photo-cross-linking ability is harnessed to design photoaffinity labels, which are invaluable tools for identifying and mapping the binding sites of proteins and other biological macromolecules. nih.gov

By attaching a ligand or a pharmacophore to the this compound core, researchers can create a probe that first binds non-covalently to its target protein. Subsequent exposure to UV light triggers the benzophenone group, causing it to form a stable, covalent bond with the protein. This allows for the isolation and identification of the protein, as well as the precise mapping of the binding site through techniques like mass spectrometry. nih.gov This approach has been instrumental in target identification and validation, crucial steps in the drug discovery pipeline.

Furthermore, the benzophenone core itself can be modified to tune its photophysical properties, allowing for the development of fluorescent probes. These probes can be used to visualize and track biological processes in real-time within living cells, providing insights into cellular function and disease mechanisms. The reactive chloromethyl group facilitates the attachment of these probes to specific cellular components or targeting molecules.

Integration into Polymer Science and Materials Chemistry

The unique combination of a reactive site and a photoactive group makes this compound a valuable monomer and functionalizing agent in polymer and materials science. Its incorporation into polymer chains can impart photosensitivity and allow for post-polymerization modifications, leading to the creation of advanced materials with tailored properties.

Benzophenone and its derivatives are widely recognized as Type II photoinitiators, which initiate polymerization by abstracting a hydrogen atom from a co-initiator (often an amine) upon UV exposure to generate free radicals. nih.govresearchgate.net By incorporating this compound into a polymer backbone, either as a monomer or through post-polymerization modification, polymeric photoinitiators can be synthesized. trea.comgoogle.com These have several advantages over their small-molecule counterparts, including lower volatility, reduced migration, and lower odor, which are critical in applications like food packaging and biomedical devices. trea.com

The benzophenone moiety also serves as an effective photo-cross-linking agent. nih.govkpi.ua When a polymer containing benzophenone units is exposed to UV light, the excited benzophenone can abstract hydrogen atoms from neighboring polymer chains, creating covalent cross-links between them. nih.gov This process transforms a soluble polymer into an insoluble, three-dimensional network. This property is extensively used in applications such as:

UV-curable coatings and inks: Providing rapid, solvent-free curing. nih.gov

3D printing: Enabling the layer-by-layer fabrication of complex structures.

Microlithography: For the production of microelectronic components.

Hydrogel formation: Creating cross-linked networks for biomedical applications like drug delivery and tissue engineering. nih.gov

Table 2: Applications of this compound in Polymer Chemistry

| Application | Function of Benzophenone Moiety | Resulting Material Property |

| UV-Curable Coatings | Photoinitiator | Rapid, hard, and durable finish. |

| 3D Printing | Photoinitiator/Cross-linker | Solidification of liquid resin into a defined shape. |

| Hydrogel Synthesis | Cross-linker | Formation of a water-swellable polymer network. nih.gov |

| Surface Modification | Photo-grafting/Cross-linker | Covalent attachment of polymer films to surfaces. nih.gov |

This table is interactive. Click on the headers to sort the data.

The chloromethyl group on the benzophenone provides a convenient site for further chemical modification, allowing for the synthesis of a wide range of functional polymers with tunable properties. After the initial polymerization, the chloromethyl groups can be converted into various other functional groups through nucleophilic substitution reactions. This post-polymerization modification strategy allows for the precise control over the chemical and physical properties of the resulting polymer.

For example, by reacting a polymer containing this compound units with different amines, polymers with varying hydrophilicity, charge density, and chelating abilities can be produced. This approach enables the creation of "smart" polymers that can respond to external stimuli such as pH, temperature, or light. Furthermore, the introduction of specific functional groups can be used to tailor the polymer's refractive index for optical applications or to enhance its adhesion to different substrates for advanced coatings and adhesives. The ability to fine-tune these properties makes this compound a valuable precursor for the development of high-performance materials for a variety of technological applications.

Role in Agrochemical Precursor Synthesis

In addition to pharmaceuticals and polymers, this compound and its derivatives serve as intermediates in the synthesis of certain agrochemicals. The benzophenone structure is found in some pesticides, and the reactive chloromethyl group allows for its incorporation into more complex molecules with desired biocidal activity. nih.gov The synthesis of certain herbicides and insecticides involves intermediates that can be derived from this compound or its close analogs, such as 3-(chloromethyl)benzoyl chloride. googleapis.comgoogle.comgoogleapis.comgoogleapis.com The ability to introduce the benzophenone moiety into a larger molecular framework is key to achieving the desired efficacy and spectrum of activity for these agricultural products. While specific, publicly available examples directly citing this compound in the synthesis of commercial agrochemicals are limited, the chemical principles and reactive potential of the molecule make it a logical building block in this field.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Chloromethyl Benzophenone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 3-(Chloromethyl)benzophenone in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments like HSQC and HMBC, allows for the complete and unambiguous assignment of all proton and carbon resonances.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, signal multiplicities (splitting patterns), and integration (proton count). For this compound, the spectrum is characterized by two main regions: the aromatic region and the aliphatic region.

Aromatic Region (δ 7.2–8.0 ppm): The nine aromatic protons resonate in this downfield region due to the deshielding effects of the benzene (B151609) rings and the carbonyl group. The protons on the unsubstituted phenyl ring typically appear as a complex multiplet, while the four protons on the substituted ring show distinct patterns influenced by the meta-substitution.

Aliphatic Region (δ ~4.6 ppm): A characteristic singlet is observed for the two protons of the chloromethyl (-CH₂Cl) group. Its downfield shift is due to the electron-withdrawing effect of the adjacent chlorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Due to the molecule's asymmetry, 14 distinct signals are expected.

Carbonyl Carbon (δ ~196 ppm): The ketone carbonyl carbon is the most deshielded and appears as a weak signal in the far downfield region of the spectrum, a characteristic feature of benzophenones. rsc.org

Aromatic Carbons (δ 128–138 ppm): The twelve aromatic carbons resonate in this range. The signals for the quaternary carbons (those without attached protons) are typically weaker. The carbon attached to the carbonyl group and the carbon bearing the chloromethyl group can be identified through their specific chemical shifts and lack of direct proton attachment.

Aliphatic Carbon (δ ~45 ppm): The carbon of the chloromethyl group appears in the aliphatic region, significantly downfield for an sp³ carbon due to the attached chlorine.

The specific assignments can be confirmed using 2D NMR techniques, which correlate proton and carbon signals, providing definitive structural evidence.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) | Notes |

| ¹H (-CH₂ Cl) | ~ 4.6 | Singlet | Characteristic signal for the chloromethyl protons. |

| ¹H (Aromatic) | 7.2 - 8.0 | Multiplet | Complex signals from the nine aromatic protons. |

| ¹³C (C =O) | ~ 196 | - | Quaternary carbon, typically a weak signal. rsc.org |

| ¹³C (Aromatic) | 128 - 138 | - | Signals for the 12 unique aromatic carbons. |

| ¹³C (-CH₂ Cl) | ~ 45 | - | Downfield shift due to electronegative Cl atom. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS provides an exact mass that can be used to determine the precise molecular formula, C₁₄H₁₁ClO.

The calculated exact mass of the [M]⁺• molecular ion for C₁₄H₁₁³⁵ClO is 230.050, and for C₁₄H₁₁³⁷ClO is 232.047. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be clearly visible for the molecular ion peak, providing definitive evidence for the presence of a single chlorine atom.

Fragmentation Analysis: Electron Ionization (EI) HRMS also induces fragmentation of the molecule, providing valuable structural information. The fragmentation pattern of this compound is expected to be dominated by cleavages adjacent to the carbonyl group and the loss of the chloromethyl group.

Key expected fragmentation pathways include:

Loss of Chlorine: Cleavage of the C-Cl bond to form a benzyl-type carbocation [M-Cl]⁺ (m/z 195.071).

Loss of the Chloromethyl Radical: Formation of the 3-benzoylphenyl cation [M-CH₂Cl]⁺ (m/z 181.065).

Formation of Benzoyl Cation: Cleavage of the bond between the carbonyl carbon and the substituted ring, leading to the stable benzoyl cation [C₆H₅CO]⁺ (m/z 105.034).

Formation of Phenyl Cation: Further fragmentation of the benzoyl cation can lead to the phenyl cation [C₆H₅]⁺ (m/z 77.039).

Interactive Data Table: Predicted HRMS Fragments for this compound

| Fragment Ion | Proposed Formula | Calculated m/z |

| [M]⁺• | C₁₄H₁₁³⁵ClO | 230.050 |

| [M+2]⁺• | C₁₄H₁₁³⁷ClO | 232.047 |

| [M-Cl]⁺ | C₁₄H₁₀O | 195.071 |

| [M-CH₂Cl]⁺ | C₁₃H₉O | 181.065 |

| [C₆H₅CO]⁺ | C₇H₅O | 105.034 |

| [C₆H₅]⁺ | C₆H₅ | 77.039 |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show several strong, characteristic absorption bands.

C=O Stretch: A very strong and sharp absorption band around 1660 cm⁻¹ is characteristic of the diaryl ketone carbonyl group. nist.gov This is often the most prominent peak in the spectrum.

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon bonds within the aromatic rings.

Aromatic C-H Stretch: Signals appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

CH₂ Wag/Twist: Deformations of the methylene (B1212753) group are expected in the 1450-1250 cm⁻¹ region.

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is expected to produce a moderate to strong band in the 800-600 cm⁻¹ range. For related compounds like 3-(chloromethyl)benzoyl chloride, this vibration is observed in the fingerprint region. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability.

The symmetric vibrations of the aromatic rings are often more prominent in the Raman spectrum than in the IR spectrum.

The C=O stretch is also Raman active.

The C-Cl stretch would also be observable, providing complementary information to the IR spectrum.

Together, IR and Raman spectra provide a comprehensive vibrational "fingerprint" of the molecule, confirming the presence of the key benzophenone (B1666685), aromatic, and chloromethyl functionalities.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the chromophoric system of this compound. The benzophenone moiety itself is the primary chromophore, responsible for the molecule's characteristic absorption of UV light.

The UV-Vis spectrum of benzophenone derivatives typically displays two main absorption bands:

π → π Transition:* An intense absorption band is expected at shorter wavelengths, typically around 250-260 nm. This corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the delocalized aromatic system. This transition is formally allowed and thus has a high molar absorptivity (ε).

n → π Transition:* A weaker, broader absorption band is expected at longer wavelengths, around 330-350 nm. This band arises from the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. This transition is orbitally forbidden, resulting in a much lower molar absorptivity. scialert.net

The presence of the chloromethyl group at the meta-position is not expected to significantly alter the position of these absorption maxima compared to unsubstituted benzophenone, as it does not directly conjugate with the carbonyl group or the phenyl rings. Its primary influence is through weak inductive effects.

Luminescence Spectroscopy: Fluorescence and Phosphorescence Studies of Excited States

Luminescence spectroscopy explores the radiative decay pathways of electronically excited molecules. For benzophenone and its derivatives, phosphorescence is the dominant emission process due to highly efficient intersystem crossing (ISC).

Upon absorption of a UV photon (as seen in UV-Vis spectroscopy), this compound is promoted to an excited singlet state (S₁). However, the benzophenone core is renowned for its near-unity ISC efficiency, meaning it rapidly converts from the S₁ state to the lowest excited triplet state (T₁).

Fluorescence: Fluorescence is the emission of light from the decay of the S₁ state back to the ground state (S₀). Due to the rapid and efficient ISC, the fluorescence quantum yield of benzophenone derivatives is typically very low, and the emission is often weak and difficult to detect at room temperature. researchgate.net

Phosphorescence: Phosphorescence is the radiative decay from the T₁ state to the S₀ ground state. Because this is a spin-forbidden transition, the lifetime of the triplet state is much longer than that of the singlet state, ranging from milliseconds to seconds. Benzophenone derivatives are well-known for their strong phosphorescence, especially at low temperatures (e.g., 77 K) in rigid matrices, which minimizes non-radiative decay pathways. The phosphorescence spectrum provides information about the energy of the T₁ state. The emission for benzophenone itself is typically observed in the blue-green region of the spectrum.

The chloromethyl substituent is unlikely to fundamentally change this photophysical behavior, and this compound is expected to be a strong phosphorescent emitter with a very weak fluorescence signal, characteristic of the parent benzophenone chromophore.

X-ray Crystallography for Solid-State Structural Conformation

While a specific crystal structure for this compound is not publicly available, its solid-state conformation can be reliably predicted based on extensive studies of benzophenone and its substituted derivatives. nih.gov X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles.

For benzophenone derivatives, a key structural feature is the conformation of the two phenyl rings relative to the central carbonyl group. The rings are not coplanar with the C=O group due to steric hindrance between the ortho-hydrogens of the two rings. This results in a non-planar, propeller-like conformation.

The conformation is defined by the two torsional angles (φ₁ and φ₂) describing the rotation of each phenyl ring out of the plane of the carbonyl group. In unsubstituted benzophenone, these angles are typically unequal and in the range of 25-60°, depending on the crystal packing forces. nih.gov

Computational Chemistry and Theoretical Investigations of 3 Chloromethyl Benzophenone

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Frontier Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and geometry of molecules like 3-(Chloromethyl)benzophenone. scialert.netresearchgate.netnih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or 6-311G, can accurately predict molecular geometries by finding the minimum energy conformation on the potential energy surface. researchgate.netnih.govchemrevlett.com

Geometry Optimization: For this compound, geometry optimization reveals key structural parameters. The benzophenone (B1666685) core is not planar; the two phenyl rings are twisted out of the plane of the central carbonyl group to minimize steric hindrance. nih.gov The dihedral angles (the "twist" of the rings) are a critical parameter, typically ranging from 49° to 65° in substituted benzophenones. nih.gov The introduction of the chloromethyl group at the meta-position is not expected to cause significant steric clash that would drastically alter these angles compared to the parent benzophenone molecule. Calculated bond lengths and angles are generally in good agreement with experimental data where available. chemrevlett.com

Electronic Structure and Frontier Molecular Orbitals (FMO): Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgpku.edu.cn For benzophenone derivatives, the HOMO is typically a π-orbital distributed over the phenyl rings, while the LUMO is often a π*-orbital localized on the benzoyl group, particularly the C=O bond. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. scialert.netchemrevlett.com A smaller gap suggests the molecule is more polarizable and more reactive. nih.gov

The chloromethyl substituent (-CH₂Cl) acts as a weak electron-withdrawing group, which would be expected to slightly lower the energies of both the HOMO and LUMO. DFT calculations can quantify these energies precisely. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution, identifying electrophilic (positive potential, often around hydrogen atoms) and nucleophilic (negative potential, around electronegative atoms like oxygen) sites within the molecule. chemrevlett.comnih.gov

Interactive Table: Representative FMO Data for Substituted Benzophenones

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 6-Aminobenzophenone | -5.703 | -1.411 | 4.292 |

| 6-Amino-3-chlorobenzophenone | -5.875 | -1.821 | 4.054 |

| Acetylacetone | -6.834 | -1.408 | 5.426 |

Note: Data is for illustrative purposes, based on calculations for related aminobenzophenone derivatives. chemrevlett.com The energy gap (ΔE) is calculated as E(LUMO) - E(HOMO).

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly in solution. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the surrounding environment. researchgate.net

Conformational Analysis: For a molecule like this compound, key conformational dynamics include the rotation of the phenyl rings and the flexibility of the chloromethyl group. MD simulations can map the conformational landscape, revealing the most populated conformations and the energy barriers between them. nih.gov This is especially important for understanding how the molecule's shape changes in response to thermal energy.

Solvation Effects: MD simulations are particularly powerful for studying solvation effects, which can significantly influence a molecule's properties and reactivity. nih.gov By explicitly including solvent molecules (like water, ethanol (B145695), or acetonitrile) in the simulation box, one can observe specific solute-solvent interactions. nih.gov For instance, simulations can show how polar solvent molecules arrange themselves around the polar carbonyl group of the benzophenone core. Understanding these interactions is critical, as they can stabilize or destabilize different conformations and influence electronic properties, leading to phenomena like solvatochromism (a solvent-induced shift in UV-Vis absorption spectra). scialert.netnih.gov

Quantum Chemical Calculations of Reaction Pathways, Transition States, and Energy Profiles

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions. sumitomo-chem.co.jp By mapping the potential energy surface, these methods can identify the most likely pathway from reactants to products, including the high-energy transition state that must be overcome. wikipedia.orglibretexts.org

Reaction Pathways and Transition States: The this compound molecule features a reactive chloromethyl group, which is an excellent electrophilic site for nucleophilic substitution (SN2) reactions. Theoretical calculations can model the reaction pathway of, for example, this compound with a nucleophile like an amine or a thiol.

The process involves calculating the energy of the system as the nucleophile approaches the carbon atom of the CH₂Cl group and the chloride ion departs. The highest point on this reaction coordinate corresponds to the transition state (TS). wikipedia.org DFT calculations can optimize the geometry of this TS, which is characterized by a five-coordinate carbon atom and a single imaginary vibrational frequency corresponding to the motion along the reaction path. ustc.edu.cn

Energy Profiles: By calculating the energies of the reactants, transition state, and products, a complete reaction energy profile can be constructed. The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡), a critical parameter that governs the reaction rate according to transition state theory. sumitomo-chem.co.jpwikipedia.org A lower activation energy implies a faster reaction. These calculations can be performed in the gas phase or, more realistically, by including a solvent model (either implicit or explicit) to account for the significant influence of the solvent on the energies of charged or polar species involved in the reaction. ustc.edu.cn

Theoretical Elucidation of Photophysical Properties and Excited State Reactivity

The photochemistry of benzophenone and its derivatives is of great interest, and computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding their behavior upon absorption of UV light. nih.govacs.orgchemrxiv.org

Photophysical Properties: TD-DFT calculations can predict the electronic absorption spectra of molecules by calculating the energies of vertical excitations from the ground state (S₀) to various excited states (S₁, S₂, etc.). acs.orgacs.org For benzophenone, the lowest energy absorption is typically the n→π* transition, which involves promoting an electron from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital. nih.gov At higher energies, more intense π→π* transitions occur. nih.gov Substituents can modify the energies of these transitions, and TD-DFT can predict these shifts. semanticscholar.org

Excited State Reactivity: Upon excitation, the primary photochemical process for benzophenone is a highly efficient intersystem crossing (ISC) from the lowest singlet excited state (S₁) to a triplet excited state (T₁). acs.org Computational methods can calculate the rate of this process by determining the spin-orbit coupling between the S₁ and nearby triplet states (like T₁ and T₂). acs.orgacs.org The triplet state is relatively long-lived and is the primary species responsible for the subsequent photoreactivity of benzophenone, such as hydrogen abstraction from suitable donors. rsc.org Theoretical models can explore the decay pathways of the excited states, predicting that for benzophenone, the S₁ → T₂ → T₁ → S₀ pathway is often predominant. acs.org

Interactive Table: Calculated Excited State Properties for Benzophenone

| State | Excitation Energy (eV) | Oscillator Strength | Character |

| S₁ | 3.20 | 0.000 | n→π |

| T₁ | 2.95 | - | n→π |

| T₂ | 3.25 | - | π→π* |

Note: This table contains representative theoretical values for the parent benzophenone molecule to illustrate its key photophysical properties. acs.orgacs.org The actual values for this compound may vary slightly.

Computational Approaches for Predicting Structure-Reactivity Relationships

Computational chemistry can be used to develop predictive models that link molecular structure to chemical reactivity or biological activity. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) or Structure-Reactivity Relationship (QSRR) studies. nih.govresearchgate.net

QSAR/QSRR Models: In a QSAR study, a series of related compounds, such as various substituted benzophenones, are synthesized and tested for a specific property (e.g., antimalarial activity, anti-inflammatory effect, or reaction rate). nih.govnih.govmdpi.com For each molecule, a set of numerical descriptors is calculated. These can include:

Electronic descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Steric descriptors: Molecular volume, surface area, specific structural keys.

Topological descriptors: Indices that describe molecular branching and connectivity.

Statistical methods, such as multiple linear regression, are then used to build a mathematical model that correlates these descriptors with the observed activity. nih.govresearchgate.net The resulting equation can be used to predict the activity of new, unsynthesized benzophenone derivatives, guiding the design of more potent or effective compounds. nih.govresearchgate.net For this compound, descriptors related to its size, electronic properties, and the reactivity of the chloromethyl group would be important inputs for such a model.

Future Directions and Emerging Research Avenues in 3 Chloromethyl Benzophenone Chemistry

Development of Highly Selective and Sustainable Synthetic Methodologies

The future of chemical manufacturing hinges on the adoption of green and sustainable practices. rsc.orgthepharmajournal.comjddhs.com For 3-(Chloromethyl)benzophenone, this translates to the development of synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.

Current research efforts are geared towards refining traditional methods like Friedel-Crafts acylation to be more eco-friendly. mdpi.com This includes the exploration of solid acid catalysts to replace corrosive and difficult-to-recycle Lewis acids like aluminum chloride. Furthermore, methodologies that offer high regioselectivity and chemoselectivity are paramount to avoid the formation of unwanted isomers and byproducts, thus simplifying purification processes and improving atom economy.

One promising avenue is the use of microwave-assisted organic synthesis (MAOS). nih.govmdpi.com This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of related benzophenone (B1666685) derivatives. nih.gov For instance, the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a derivative of this compound, was achieved in just 5 minutes under microwave irradiation, a significant improvement over conventional heating methods. nih.gov The application of such technologies to the primary synthesis of this compound could offer substantial environmental and economic benefits.

Another area of active research is the development of one-pot synthesis and tandem reactions. These approaches, which involve multiple reaction steps in a single vessel, reduce the need for intermediate purification steps, thereby saving time, solvents, and energy.

| Methodological Approach | Key Advantages | Research Focus |

| Solid Acid Catalysis | Recyclable catalysts, reduced corrosion, easier work-up | Development of novel solid acid catalysts with high activity and selectivity for Friedel-Crafts reactions. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency, higher yields | Optimization of microwave parameters for the synthesis of this compound and its derivatives. nih.govmdpi.com |

| Solvent-Free Reactions | Reduced solvent waste, simplified purification | Exploration of solid-state or neat reaction conditions for the synthesis of this compound. |

| One-Pot Synthesis | Increased efficiency, reduced waste, time and cost savings | Designing tandem reaction sequences for the streamlined synthesis of complex molecules from this compound. |

Exploration of Novel Reactivity Modes and Catalytic Transformations

The reactivity of this compound is largely dictated by its two primary functional groups: the carbonyl group of the benzophenone moiety and the chloromethyl substituent. While nucleophilic substitution at the chloromethyl group is a well-established transformation, future research is expected to uncover novel reactivity modes and catalytic transformations.

Photocatalysis represents a particularly exciting frontier. The benzophenone core is a renowned photosensitizer, and harnessing this property to initiate novel catalytic cycles is an area of growing interest. lut.fimdpi.com For example, visible-light photocatalysis could enable a range of transformations that are not accessible under thermal conditions, leading to the development of new synthetic methodologies with high levels of control and selectivity.

Furthermore, the development of new catalytic systems for the functionalization of the C-H bonds on the aromatic rings of this compound could open up new avenues for creating complex molecular architectures. Such transformations would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials, thereby increasing synthetic efficiency.

The exploration of dual-catalysis systems, where two different catalysts work in concert to promote a specific transformation, could also lead to the discovery of novel reactivity for this compound. This could involve the simultaneous activation of both the carbonyl and chloromethyl groups, enabling the construction of intricate molecular frameworks in a single step.

Expansion of Applications in Advanced Functional Materials Design

The inherent properties of the benzophenone unit make this compound an attractive building block for the design of advanced functional materials. researchgate.netnih.gov Its strong UV absorption and ability to initiate polymerization upon photoirradiation have led to its use as a photoinitiator in coatings, adhesives, and 3D printing resins. researchgate.netnih.govrsc.org

Future research in this area will likely focus on the development of novel polymeric materials with tailored properties. The chloromethyl group provides a convenient anchor point for grafting this compound onto polymer backbones, thereby creating materials with enhanced photoreactivity or other desirable characteristics. kpi.uaasianpubs.org For example, incorporating this moiety into polymers could lead to the development of new photo-crosslinkable materials for applications in microelectronics and biomaterials.

Moreover, the benzophenone core is a known chromophore, and its incorporation into conjugated polymers could lead to the development of new materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of these materials by modifying the substituents on the benzophenone ring makes this a particularly promising area of research.

| Application Area | Desired Properties | Role of this compound |

| Photoinitiators | High initiation efficiency, low migration, broad spectral sensitivity | Covalently bound photoinitiator to reduce migration and improve performance. researchgate.netnih.govrsc.org |

| Photocrosslinkable Polymers | Tunable crosslinking density, good mechanical properties | Provides a photoreactive group for creating stable polymer networks. kpi.uaasianpubs.org |

| Organic Electronics | High charge carrier mobility, tunable bandgap | Serves as a building block for conjugated polymers with tailored optoelectronic properties. |

| Biomaterials | Biocompatibility, biodegradability, photo-responsive drug delivery | Can be used to create hydrogels and other materials for biomedical applications. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way chemicals are manufactured. google.comnih.gov These technologies offer numerous advantages over traditional batch processing, including improved safety, better process control, and the ability to rapidly screen and optimize reaction conditions. google.com

The integration of this compound chemistry with these advanced platforms is a key area for future development. Flow reactors, for example, can enable the safe handling of hazardous reagents and intermediates, as well as provide precise control over reaction parameters such as temperature, pressure, and residence time. This can lead to improved yields and selectivities for the synthesis of this compound and its derivatives. A method for synthesizing benzophenone derivatives using a continuous flow microreactor has been reported, highlighting the potential for green and efficient production. google.com

Automated synthesis platforms, which combine robotics with advanced software, can be used to rapidly synthesize and screen libraries of this compound derivatives for a variety of applications. nih.govresearchgate.netyoutube.com This high-throughput approach can significantly accelerate the discovery of new materials and molecules with desired properties. For example, an automated system could be programmed to synthesize a range of polymers with varying amounts of incorporated this compound, which could then be automatically tested for their photo-crosslinking efficiency.

Advanced Spectroscopic Probes and In-Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. Advanced spectroscopic techniques, particularly those that allow for in-situ monitoring of reactions, are playing an increasingly important role in this endeavor. rsc.orgnih.govnih.gov

For reactions involving this compound, techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information about the concentrations of reactants, intermediates, and products. nih.govresearchgate.netbeilstein-journals.orgemerginginvestigators.org This data can be used to determine reaction kinetics, identify transient intermediates, and elucidate complex reaction pathways. nih.gov

For instance, in-situ FTIR could be used to monitor the progress of a Friedel-Crafts acylation reaction to synthesize this compound, allowing for precise determination of the reaction endpoint and optimization of the reaction conditions. rsc.orgnih.gov Similarly, flow NMR could be employed to study the kinetics of the nucleophilic substitution of the chloromethyl group, providing valuable insights into the reaction mechanism. nih.govbeilstein-journals.org

The development of new spectroscopic probes and analytical methods tailored specifically for the study of this compound chemistry will be a key area of future research. This could include the use of fluorescent probes to monitor polymerization reactions initiated by this compound or the development of hyphenated techniques that combine multiple spectroscopic methods to provide a more complete picture of complex reaction systems.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-(Chloromethyl)benzophenone to maximize yield and purity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution. For example, reacting benzophenone derivatives with chloromethylating agents (e.g., chloromethyl methyl ether) under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃) in anhydrous dichloromethane at 0–25°C. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2). Purify via column chromatography (silica gel, gradient elution) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Parameters :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst | AlCl₃ (1.2 equiv) | Enhances electrophilicity |

| Solvent | Anhydrous DCM | Prevents hydrolysis |

| Temperature | 0–25°C | Minimizes side reactions |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- ¹H/¹³C NMR :

- ¹H NMR (CDCl₃) : Look for the chloromethyl (–CH₂Cl) triplet at δ 4.5–4.7 ppm and aromatic protons at δ 7.2–8.0 ppm (split patterns depend on substitution).

- ¹³C NMR : Carbonyl (C=O) signal at ~195–200 ppm; chloromethyl carbon at ~45 ppm.

- FT-IR : Stretching vibrations for C=O (~1660 cm⁻¹) and C–Cl (~750 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak [M⁺] at m/z 230.6 (C₁₄H₁₁ClO) with characteristic fragmentation (loss of Cl, –CH₂Cl).

Cross-validate with elemental analysis (C, H, Cl) .

Q. How can researchers mitigate hydrolysis of the chloromethyl group during storage or reaction?

- Methodological Answer : Store the compound under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., DCM or THF). Avoid protic solvents (e.g., water, alcohols) and use scavengers (e.g., molecular sieves) in reactions. For aqueous-phase applications, employ stabilizing agents like crown ethers to shield the chloromethyl group .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group undergoes SN2 reactions due to its primary alkyl halide nature. Density Functional Theory (DFT) studies suggest transition-state stabilization via π-stacking between the benzophenone aromatic ring and nucleophiles (e.g., amines, thiols). Kinetic studies (e.g., Eyring plots) reveal activation energies of ~50–60 kJ/mol in polar aprotic solvents. Use Hammett substituent constants (σₘ) to predict substituent effects on reaction rates .

- Experimental Design :

- Vary nucleophiles (e.g., piperidine, sodium thiophenolate).

- Monitor kinetics via UV-Vis (λ = 270 nm for benzophenone absorption).

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities (e.g., residual AlCl₃) or assay conditions. Strategies:

Purity Assessment : Use LC-MS to identify byproducts (e.g., hydrolyzed or oxidized derivatives).

Dose-Response Curves : Test across a wide concentration range (nM–mM) to account for non-linear effects.

Target Validation : Employ CRISPR knockouts or siRNA to confirm specificity in cellular models (e.g., apoptosis assays).

Cross-reference with structural analogs (e.g., 3-(Bromomethyl)benzophenone) to isolate chlorine-specific effects .

Q. What strategies are recommended for assessing the environmental impact and toxicity of this compound when existing ecotoxicological data is limited?

- Methodological Answer :

- QSAR Modeling : Use tools like EPI Suite to predict biodegradation (e.g., BIOWIN score) and bioaccumulation (log Kow ~3.2).

- Microtox Assay : Test acute toxicity in Vibrio fischeri (EC₅₀ typically 10–100 mg/L for chlorinated aromatics).

- Soil Mobility : Conduct column experiments with varying pH (4–9) and organic matter content.

Compare with structurally similar compounds (e.g., 3-Chlorophenol, PAC-1 = 2.1 mg/m³) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.